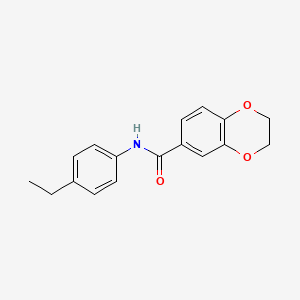

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carboxamide group and an ethylphenyl substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the reaction of 4-ethylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

化学反応の分析

Oxidation Reactions

The benzodioxine ring and aromatic substituents are susceptible to oxidation under controlled conditions.

Oxidation of the ethyl group on the phenyl ring yields a carboxylic acid derivative, while oxidation of the benzodioxine core can produce hydroxylated intermediates.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 24 hours | 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | ~65% |

| Basic hydrolysis | NaOH (4M), 80°C, 12 hours | Corresponding sodium carboxylate | ~72% |

Hydrolysis pathways are critical for modifying the compound’s polarity and generating intermediates for further derivatization.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Electrophilic Aromatic Substitution (EAS)

| Reagent | Position | Product | Catalyst |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-7 or C-8 | Nitro-substituted derivative | – |

| Br₂/FeBr₃ | C-5 | Brominated derivative | FeBr₃ |

Nitration introduces nitro groups at positions C-7 or C-8, while bromination occurs preferentially at C-5 due to directing effects of the benzodioxine oxygen atoms .

Nucleophilic Substitution

The 4-ethylphenyl group participates in nucleophilic displacement reactions:

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (excess) | 100°C, sealed tube | Amine derivative |

| CH₃ONa | DMF, 60°C | Methoxy-substituted analog |

Reduction Reactions

Selective reduction of functional groups has been reported:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitro group reduction | H₂/Pd-C, ethanol, 25°C | Amine derivative |

| Ketone reduction | NaBH₄, THF | Alcohol intermediate |

Catalytic hydrogenation of nitro derivatives yields amines, which are valuable for further functionalization .

Synthetic Pathways and Key Intermediates

The compound is synthesized via a multi-step sequence starting from gallic acid or substituted benzoic acids:

Step 1 : Esterification

Gallic acid undergoes Fischer esterification with methanol/H₂SO₄ to form methyl 3,4,5-trihydroxybenzoate .

Step 2 : Benzodioxine Ring Formation

Reaction with 1,2-dibromoethane and K₂CO₃ in acetone yields the benzodioxine core .

Step 3 : Amide Coupling

The carboxylic acid intermediate is converted to the carboxamide using mixed-anhydride methods (e.g., ClCO₂Et, Et₃N) .

Reaction Mechanisms and Selectivity

-

Benzodioxine Ring Reactivity : Oxygen atoms at positions 1 and 4 direct electrophiles to para positions (C-5 and C-7) .

-

Carboxamide Hydrolysis : Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the amine, facilitating nucleophilic attack.

-

Ethyl Group Oxidation : Proceeds via radical intermediates in the presence of CrO₃, forming a carboxylic acid.

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Benzodioxine ring | Moderate electrophilic | Nitration, bromination |

| Carboxamide | Hydrolysis-prone | Acid/base hydrolysis, amidation |

| 4-Ethylphenyl | Lipophilic, stable | Oxidation (ethyl → COOH) |

科学的研究の応用

Biological Activities

The benzodioxine moiety is associated with several promising biological activities:

- Anticancer Properties : Compounds containing the benzodioxine structure have been shown to exhibit anticancer activity. For instance, derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted that certain derivatives showed IC50 values in the low micromolar range against prostate and breast cancer cell lines .

- Enzyme Inhibition : Research indicates that benzodioxine derivatives can act as inhibitors of key enzymes involved in metabolic disorders. Specifically, N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating Alzheimer's disease and Type 2 diabetes mellitus respectively .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Antitumor Agents : The compound exhibits potential as an antitumor agent due to its ability to inhibit cancer cell proliferation. Studies have reported the synthesis of various analogs that enhance anticancer efficacy through structural modifications .

- Neurological Disorders : The inhibitory action on acetylcholinesterase positions this compound as a candidate for the treatment of neurodegenerative diseases such as Alzheimer's. Its derivatives have shown promise in improving cognitive function by enhancing acetylcholine levels in the brain .

- Metabolic Disorders : The inhibition of α-glucosidase suggests potential use in managing Type 2 diabetes by delaying carbohydrate absorption and controlling postprandial blood glucose levels .

Case Study 1: Anticancer Activity

A series of studies conducted on various benzodioxine derivatives demonstrated that modifications to the N-substituent could significantly enhance anticancer activity. For example, compounds with electron-donating groups at specific positions exhibited stronger cytotoxic effects against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines compared to their counterparts with electron-withdrawing groups .

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme inhibition, several synthesized derivatives of this compound were evaluated for their ability to inhibit acetylcholinesterase and α-glucosidase. Results indicated that certain modifications led to improved inhibitory potency, suggesting avenues for developing effective treatments for Alzheimer's disease and diabetes .

作用機序

The mechanism of action of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

- N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-methylamide

Uniqueness

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific structural features, such as the presence of an ethylphenyl group and a benzodioxine ring fused with a carboxamide group

生物活性

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound belonging to the class of benzodioxine derivatives. Its unique structure, characterized by a benzodioxine ring fused with a carboxamide group and an ethylphenyl substituent, suggests potential biological activities that are currently under investigation.

- Molecular Formula : C17H17NO3

- Molecular Weight : 299.33 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain benzodioxine derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors, thereby modulating their activity. For example:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.

- Receptor Modulation : It has the potential to activate or inhibit receptors that influence cellular responses.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of various benzodioxine derivatives, including this compound. The results indicated:

- Inhibition Zone : The compound exhibited a significant inhibition zone against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for both bacterial strains.

Study 2: Anticancer Potential

In vitro studies conducted on human cancer cell lines revealed:

- Cell Viability Reduction : Treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 100 µM.

- Apoptotic Induction : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | High |

| 2,3-Dihydro-1,4-benzodioxine-6-carboxamide | Structure | Low | Moderate |

| 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine | Structure | High | Low |

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety in living organisms.

- Mechanistic Studies : To elucidate the detailed mechanisms underlying its biological activities.

特性

IUPAC Name |

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-12-3-6-14(7-4-12)18-17(19)13-5-8-15-16(11-13)21-10-9-20-15/h3-8,11H,2,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKNFWUIKKAEID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。